

Gas chromatography-mass spectrometry (GC-MS) analysis of 3-Octanamine.

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Compound of Interest

Compound Name: 3-Octanamine

Cat. No.: B1615500

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Introduction

3-Octanamine (C₈H₁₉N) is an aliphatic amine with potential applications and occurrences in various fields, including chemical synthesis and biological systems.^{[1][2][3]} Accurate and sensitive quantification of **3-Octanamine** is crucial for quality control, metabolic studies, and safety assessments. Gas chromatography-mass spectrometry (GC-MS) offers a robust and reliable analytical method for the identification and quantification of volatile and semi-volatile compounds like **3-Octanamine**. This application note provides a detailed protocol for the GC-MS analysis of **3-Octanamine**, suitable for researchers, scientists, and professionals in drug development. For compounds like amines, derivatization can be employed to improve chromatographic separation and detection.^[4]

Experimental Protocols

A detailed methodology for the GC-MS analysis of **3-Octanamine** is presented below. This protocol is a general guideline and may require optimization based on the specific sample matrix and instrumentation.

Materials and Reagents:

- **3-Octanamine** standard (analytical grade)
- Solvent (e.g., Methanol or Dichloromethane, HPLC grade)
- Inert gas for carrier gas (Helium, 99.999% purity)
- Optional: Derivatizing agent (e.g., N-methyl-bis(trifluoroacetamide) - MBTFA, heptafluorobutyric anhydride - HFBA, or ethyl chloroformate - ECF)[4]

Instrumentation:

A standard gas chromatograph coupled with a mass spectrometer is required. The following parameters are recommended and are based on common practices for amine analysis.[5]

Sample Preparation:

- **Standard Solution Preparation:** Prepare a stock solution of **3-Octanamine** (e.g., 1 mg/mL) in the chosen solvent. Create a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples.
- **Sample Extraction (if applicable):** For complex matrices, a liquid-liquid extraction or solid-phase extraction may be necessary to isolate **3-Octanamine** and remove interfering substances.
- **Derivatization (Optional but Recommended):** To improve peak shape and sensitivity, derivatization of the amine group is often beneficial.[4] A common procedure using a silylating agent is as follows:
 - Evaporate a known volume of the sample or standard solution to dryness under a gentle stream of nitrogen.
 - Add the derivatizing agent (e.g., 50 μ L of MBTFA) and a suitable solvent (e.g., 50 μ L of pyridine).
 - Vortex the mixture and heat at a specific temperature (e.g., 70°C) for a set time (e.g., 30 minutes) to ensure complete reaction.
 - Cool the sample to room temperature before injection into the GC-MS.

GC-MS Parameters:

The following table outlines the recommended starting parameters for the GC-MS analysis.

Parameter	Value
Gas Chromatograph	
- Column	HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness[5]
- Injection Mode	Splitless (1 µL injection volume)[5]
- Injector Temperature	250 °C
- Carrier Gas	Helium at a constant flow rate of 1.0 mL/min[5]
- Oven Temperature Program	Initial temperature of 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
Mass Spectrometer	
- Ionization Mode	Electron Ionization (EI) at 70 eV[6]
- Source Temperature	230 °C[6]
- Quadrupole Temperature	150 °C[6]
- Mass Range	m/z 40-300
- Scan Mode	Full Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

Data Presentation

Quantitative data for **3-Octanamine** can be summarized in the following table. The mass spectral data is based on publicly available information.[1]

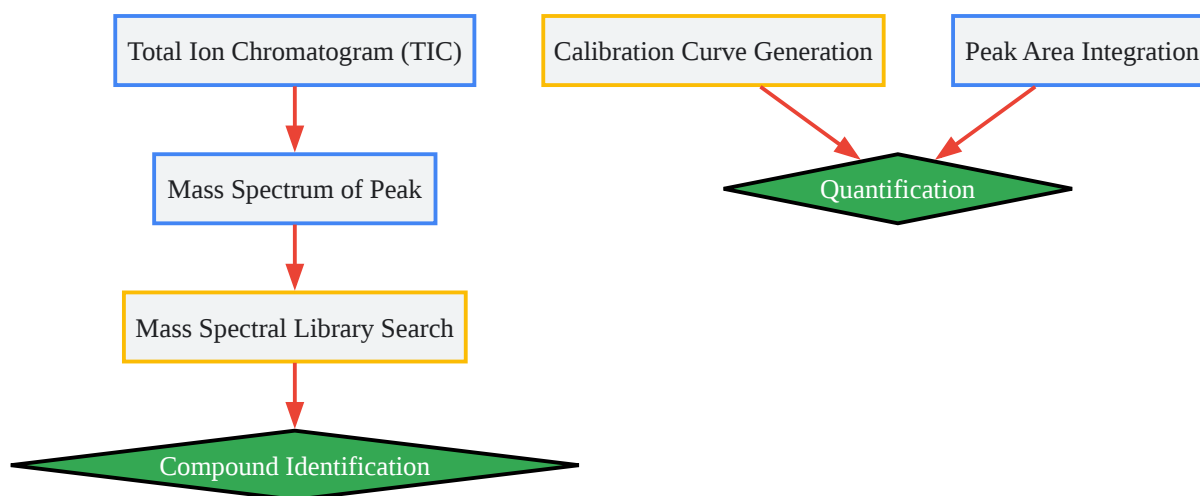
Analyte	Retention Time (min)	Molecular Ion (m/z)	Key Fragment Ions (m/z)	Limit of Quantification (LOQ)
3-Octanamine	To be determined	129.15 ^[1] ^[2]	58 (base peak), 100 ^[1]	To be determined

Mandatory Visualizations



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Caption: Experimental workflow for the GC-MS analysis of **3-Octanamine**.



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Caption: Logical workflow for data analysis in GC-MS.

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